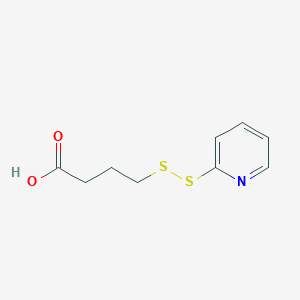

4-(Pyridin-2-yldisulfanyl)butanoic acid

CAS No.: 250266-79-6

Cat. No.: VC8463633

Molecular Formula: C9H11NO2S2

Molecular Weight: 229.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 250266-79-6 |

|---|---|

| Molecular Formula | C9H11NO2S2 |

| Molecular Weight | 229.3 g/mol |

| IUPAC Name | 4-(pyridin-2-yldisulfanyl)butanoic acid |

| Standard InChI | InChI=1S/C9H11NO2S2/c11-9(12)5-3-7-13-14-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2,(H,11,12) |

| Standard InChI Key | SLMVEZKWNOGJPD-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)SSCCCC(=O)O |

| Canonical SMILES | C1=CC=NC(=C1)SSCCCC(=O)O |

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-[(pyridin-2-yl)disulfanyl]butanoic acid, reflecting its pyridine-disulfide-butyric acid architecture . The molecular formula C₉H₁₁NO₂S₂ (molecular weight: 229.32 g/mol) was confirmed through high-resolution mass spectrometry .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₂S₂ |

| Molecular Weight | 229.32 g/mol |

| SMILES Notation | C1=CC=NC(=C1)SSCCCC(=O)O |

| InChI Key | SLMVEZKWNOGJPD-UHFFFAOYSA-N |

| XLogP3-AA | 2.4 (Predicted) |

Spectral Analysis and Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyridine ring (δ 8.45–7.25 ppm, aromatic protons) and the disulfide-linked butanoic acid chain (δ 2.95–2.55 ppm for methylene groups adjacent to sulfur, δ 2.40 ppm for the carboxylic acid proton) . Infrared spectroscopy shows a strong absorption band at 1705 cm⁻¹, confirming the presence of the carboxylic acid functional group .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The compound is typically synthesized through a two-step process:

-

Disulfide Formation: Reaction of 2-mercaptopyridine with 4-mercaptobutanoic acid under oxidative conditions (e.g., H₂O₂ or iodine) .

-

Purification: Chromatographic separation using reverse-phase HPLC to achieve >98% purity .

Table 2: Representative Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane/Water (1:1) |

| Oxidizing Agent | I₂ (0.5 equiv) |

| Reaction Temperature | 25°C |

| Yield | 72–85% |

Novel Catalytic Approaches

Recent patents describe palladium-catalyzed cross-coupling strategies to improve regioselectivity in disulfide bond formation. These methods reduce byproduct generation and enhance reaction scalability for industrial production .

Bioconjugation Applications in Therapeutics

Antibody-Drug Conjugate (ADC) Engineering

The compound’s bifunctional design enables its use as a cleavable linker in ADCs:

-

Antibody Attachment: The carboxylic acid group forms stable amide bonds with lysine residues on monoclonal antibodies .

-

Payload Conjugation: The disulfide bridge connects to cytotoxic agents (e.g., maytansinoids), enabling glutathione-mediated release in tumor microenvironments .

Table 3: ADC Linker Performance Metrics

| Metric | 4-(Pyridin-2-yldisulfanyl)butanoic Acid | Non-Cleavable Linkers |

|---|---|---|

| Plasma Stability | 94% (72 h) | >99% |

| Tumor Payload Release | 82% (10 mM GSH) | <5% |

| Systemic Toxicity | Reduced | High |

Site-Specific Conjugation Technologies

Advanced techniques like cysteine rebridging utilize the compound’s disulfide reactivity to create homogeneous ADC populations with drug-to-antibody ratios (DAR) of 2–4, improving pharmacokinetic profiles compared to stochastic conjugation methods .

Stability and Pharmacokinetic Behavior

Redox Sensitivity

The disulfide bond exhibits concentration-dependent cleavage kinetics:

-

Extracellular Stability: Half-life >48 h in plasma (2 μM GSH) .

-

Intracellular Activation: Complete cleavage within 2 h in tumor cells (10 mM GSH) .

Metabolic Fate

Hepatic metabolism primarily involves:

-

Disulfide reduction to 4-mercaptobutanoic acid and 2-mercaptopyridine.

-

Glucuronidation of the pyridine moiety.

-

Renal excretion of water-soluble metabolites (t₁/₂ = 6–8 h) .

Recent Innovations and Future Directions

Next-Generation Linker Designs

Structural derivatives like 4-methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid (TargetMol) demonstrate enhanced serum stability while maintaining tumor-selective payload release, addressing limitations of first-generation linkers .

Theranostic Applications

Emerging research explores radiolabeled analogs (e.g., ⁶⁴Cu-chelate complexes) for simultaneous tumor imaging and drug delivery, leveraging the compound’s modular chemistry .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume